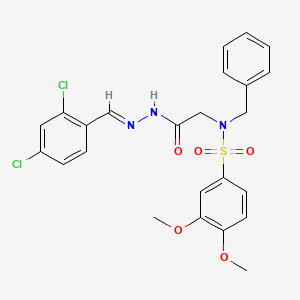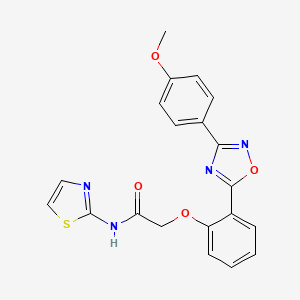
3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole, also known as MQ1, is a small molecule that has been synthesized and studied for its potential applications in scientific research. MQ1 is a quinoline derivative that contains an oxadiazole ring and a piperazine group.
作用机制
The mechanism of action of 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole involves its binding to the serotonin 5-HT1A receptor. This binding leads to the activation of the receptor, which in turn leads to the modulation of neurotransmitter release and the regulation of neuronal activity. 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole has been shown to increase the release of serotonin and dopamine in the prefrontal cortex and hippocampus, which are regions of the brain involved in mood regulation.
Biochemical and Physiological Effects:
3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole has been shown to have anxiolytic and antidepressant-like effects in animal models. These effects are thought to be mediated by its binding to the serotonin 5-HT1A receptor and the modulation of neurotransmitter release. 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole in lab experiments is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in mood regulation. However, one limitation is that the effects of 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole may be specific to animal models and may not translate to humans.
未来方向
There are several future directions for research on 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and the specific neurotransmitter systems that it modulates. Another direction is to study its potential therapeutic applications in the treatment of mood disorders and other neurological conditions. Additionally, further research is needed to determine the safety and efficacy of 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole in human subjects.
合成方法
The synthesis of 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole involves a multistep process that starts with the reaction of 2-methoxyaniline with 2-chloroacetyl chloride to form N-(2-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with 2-aminobenzophenone to form N-(2-methoxyphenyl)-2-(2-benzoylphenylamino)acetamide. The final step involves the reaction of this intermediate with methylglyoxal to form 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole.
科学研究应用
3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-5-methyl-1,2,4-oxadiazole has also been shown to have anxiolytic and antidepressant-like effects in animal models.
属性
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-24-22(26-30-16)18-15-17-7-3-4-8-19(17)25-23(18)28-13-11-27(12-14-28)20-9-5-6-10-21(20)29-2/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFSASVNEUFQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692285.png)
![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)









